Rhodanine, 3-phenethyl-
Overview
Description
Synthesis Analysis
The synthesis of rhodanine derivatives has been explored through various methods. One approach involves the efficient one-pot, three-component synthesis of 5-hydrazinoalkylidene rhodanine derivatives from aliphatic primary amines, carbon disulfide, and 1,2-diaza-1,3-dienes, demonstrating a novel synthetic pathway (Attanasi et al., 2009). Additionally, a method for synthesizing carboxymethyl rhodanine through addition, substitution, and cyclization starting from glycine and carbon disulfide has been developed, offering a straightforward and efficient synthetic technique (Yue, 2001).
Molecular Structure Analysis
The molecular structure of rhodanine derivatives has been elucidated through X-ray crystallography, revealing the geometry of the rhodanine ring in compounds such as 3-amino rhodanine and 3-methyl rhodanine. These studies provide detailed insights into the structural characteristics of rhodanine derivatives, highlighting the geometry and intermolecular interactions within the crystal lattice (Jabeen et al., 2009).
Chemical Reactions and Properties
Rhodanine derivatives engage in various chemical reactions, forming complexes with metals and serving as reactants in multicomponent syntheses. The interaction of rhodanine with mercury(II) acetate to form methyl- and phenylmercury(II) complexes has been studied, showcasing the coordination chemistry of rhodanine (Casas et al., 2001). Additionally, the Knoevenagel reaction involving rhodanine has been employed to construct multicyclic polymers, demonstrating the versatility of rhodanine in polymer chemistry (Zhang et al., 2020).
Physical Properties Analysis
The physical properties of rhodanine derivatives, such as solubility, thermal stability, and crystal structure, have been investigated. The crystal structures of rhodanine-3-carboxylic acids reveal insights into the influence of the alkyl chain length on the geometry of these molecules and their intermolecular interactions, which are primarily governed by strong hydrogen bonds and weak C-H...O and C-H...S contacts (Tejchman et al., 2016).
Chemical Properties Analysis
The chemical properties of rhodanine derivatives, including their reactions with metallic ions and their applications as analytical reagents, have been explored. Derivatives of rhodanine have been synthesized and evaluated for their reactions with metallic ions such as Pd(II), Au(III), Hg(II), and Cu(I) and (II), forming stable complexes suitable for spectrophotometric measurements (Alfonso & Ariza, 1981).
Scientific Research Applications
Rhodanine in Metal Complex Formation
Rhodanine derivatives, like 5-(4′-dimethylaminobenzylidene)rhodanine (HDABRd) and 5-(2′-thiophenomethylene)rhodanine (HTRd), react with methyl- and phenylmercury(II) acetate to form complexes. These complexes are characterized through spectroscopy and X-ray diffractometry, highlighting rhodanine's role in coordinating metal atoms (Casas et al., 2001).
Rhodanine as a Scaffold in Drug Discovery
Rhodanines are recognized for their diverse biological activities and have been developed into drug-like molecules and approved drugs. Particularly, 5-ene-rhodanines are of special interest in medicinal chemistry for their structural and functional versatility (Kaminskyy et al., 2017).
Analytical Chemistry Applications
Rhodanine and its derivatives are useful in the quantitative analysis of various metal ions like silver, gold, palladium, copper, and mercury. They have been utilized in spectrophotometric methods for metal ion determination, enhancing sensitivity and selectivity (Turak & Özgur, 2003).
Rhodanine in Dye-Sensitized Solar Cells
Rhodanine derivatives have been employed in organic dyes for dye-sensitized solar cells (DSSCs). For instance, the use of a conjugated structure between the rhodanine ring and the anchoring group in DSSCs improved electronic structure, adsorption geometry, and electron injection efficiency (Wan et al., 2017).
Rhodanine in Anticancer Research
Rhodanine-based materials have shown significant potential in anticancer activity. They have been integrated into drugs and nanocomposites for targeting cancer cells, demonstrating the versatility of rhodanine in medicinal chemistry (Mousavi et al., 2019).
Future Directions
Rhodanine derivatives have grabbed the attention of researchers because of their broad range of pharmacological activities. The number of scientific publications and patents describing a plenty of the different biological activities of rhodanine-based compounds is increasing continuously . This suggests that Rhodanine, 3-phenethyl- and its derivatives could be potential leads for the development of new drugs in the future .
properties
IUPAC Name |
3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c13-10-8-15-11(14)12(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNFNTKJZYOOPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192137 | |
Record name | Rhodanine, 3-phenethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodanine, 3-phenethyl- | |
CAS RN |
3889-20-1 | |
Record name | 3-Phenethyl-2-thioxothiazolidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3889-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodanine, 3-phenethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003889201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodanine, 3-phenethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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